molecular formula C18H17N5O2S B2704890 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 886957-56-8

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2704890
CAS No.: 886957-56-8
M. Wt: 367.43
InChI Key: MVHHCOJOHBLRLB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazine derivatives, a class of nitrogen-containing heterocycles with diverse pharmacological and material science applications. Structurally, it features a 1,2,4-triazin-3-yl core substituted with a benzyl group at position 6, an amino group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The N-phenylacetamide group introduces aromatic and hydrogen-bonding capabilities, which may influence solubility and biological interactions.

The synthesis of such triazine derivatives often involves cyclization reactions, nucleophilic substitutions, or microwave-assisted protocols to enhance efficiency . Crystallographic data for related compounds (e.g., nitrobenzyl-substituted analogs) confirm planar triazine rings and hydrogen-bonding networks, which are critical for stabilizing molecular conformations .

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c19-23-17(25)15(11-13-7-3-1-4-8-13)21-22-18(23)26-12-16(24)20-14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHHCOJOHBLRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazine ring and a sulfanyl group, which are known to contribute to various pharmacological effects. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is C19H17N5O3SC_{19}H_{17}N_{5}O_{3}S with a molecular weight of 433.4 g/mol. The structure includes functional groups such as an amino group and a benzyl group, which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds with a triazine core exhibit promising anticancer properties. In vitro studies have shown that derivatives similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide can inhibit the proliferation of cancer cell lines. For instance:

  • Cell Line Studies : Compounds based on triazine structures were tested against various cancer cell lines such as A549 (lung cancer) and HCC827. The results indicated significant cytotoxicity with IC50 values in the micromolar range .
  • Mechanism of Action : The proposed mechanism includes interference with DNA synthesis and cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Preliminary studies demonstrated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard protocols and showed effective inhibition comparable to known antibiotics .
  • Potential Applications : Given its broad-spectrum activity, this compound could serve as a lead for developing new antimicrobial agents to combat resistant strains of bacteria .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound in therapeutic applications:

  • Enzyme Targets : The compound was screened for inhibitory effects against enzymes like acetylcholinesterase (AChE) and α-glucosidase. Results indicated substantial inhibitory activity against AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
  • Molecular Docking Studies : Computational studies have supported these findings by showing favorable binding interactions between the compound and target enzymes, providing insights into its mechanism of action .

Case Studies

Several case studies have explored the biological activities of similar compounds:

StudyCompoundActivityFindings
Triazine DerivativeAnticancerSignificant cytotoxicity in A549 cells with IC50 values < 10 µM
Benzimidazole HybridAntimicrobialEffective against E. coli with MIC < 50 µg/mL
Sulfonamide AnalogEnzyme InhibitionStrong AChE inhibition with IC50 < 20 µM

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . The structure of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide allows it to interact with various biological targets involved in cancer cell proliferation.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results demonstrated significant cytotoxic activity with IC50 values ranging from 3.6 µM to 11.0 µM depending on the structural modifications of the compound .
  • Structure-Aactivity Relationship (SAR) : The SAR analysis indicated that modifications to the benzyl group significantly influenced anticancer activity. For instance, substituents such as trifluoromethyl and bromine on the benzyl ring enhanced potency against cancer cells .

Other Biological Activities

Apart from anticancer properties, this compound exhibits various other biological activities:

  • Antimicrobial Properties : Research has suggested that derivatives of triazine compounds can possess antimicrobial activity. The sulfanyl group may enhance interaction with microbial enzymes or receptors, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies have indicated that triazine derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Modification

The synthesis of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the triazine ring can be achieved through standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID R1 (Triazine) R2 (Acetamide) Key Features & Activities Reference
Target Compound Benzyl Phenyl High structural rigidity; no reported bioactivity
CM675275 (Chemenu) Benzyl 2-Methylphenyl Enhanced lipophilicity; no activity data
ZINC3311913 (ECHEMI) Methyl 4-Isopropylphenyl Potential anticancer activity (QSAR-predicted)
81f (Trifluoroacetamido derivative) Trifluoroacetamido Phosphonic acid High antioxidant activity (IC50 = 12 µM)
15 (Thiophene-fused) Thienylvinyl Triazino-thiadiazine Microwave-synthesized; fused heterocycles
4-Nitrobenzyl analog (Prof. Fun’s work) 4-Nitrobenzyl Sydnone-oxadiazole Crystallographically characterized

Substituent Effects on Bioactivity

  • Benzyl vs. The trifluoroacetamido group in 81f introduces strong electron-withdrawing effects, enhancing antioxidant activity via radical scavenging .
  • Phenyl vs. Substituted Phenyl (R2):
    The unsubstituted phenyl group in the target compound may limit receptor binding compared to 4-isopropylphenyl (ZINC3311913), which could improve hydrophobic interactions in anticancer targets .

Crystallographic and Structural Insights

  • The nitrobenzyl analog (Prof. Fun’s work) exhibits a planar triazine ring with intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice . In contrast, the target compound’s benzyl group may introduce torsional strain, as seen in related benzyl-substituted triazines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 3-mercapto-1,2,4-triazin-5-one derivatives and halogenated acetamides (e.g., 2-chloro-N-phenylacetamide). Key steps include:

  • Step 1 : Activation of the thiol group on the triazinone core under basic conditions (e.g., KOH/EtOH).
  • Step 2 : Reaction with α-haloacetamide derivatives at 60–80°C for 6–12 hours.
  • Purity Optimization : Recrystallization from ethanol or acetonitrile improves yield (typically 60–75%) .
    • Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly influence side-product formation (e.g., disulfide byproducts).

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement; hydrogen bonding and π-π stacking interactions in the triazine-acetamide core are critical for confirming stereochemistry .
  • Spectroscopy :
  • 1H/13C NMR : Key signals include the NH proton (δ 10.2–10.8 ppm) and carbonyl carbons (δ 165–170 ppm).
  • HRMS : Molecular ion peak [M+H]+ at m/z 383.12 (theoretical) validates the molecular formula .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., high R-factors or twinning) be resolved during structural refinement?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) datasets to minimize noise.
  • Refinement in SHELXL : Apply TWIN and BASF commands to address twinning; validate with PLATON’s ADDSYM to check for missed symmetry .
  • Validation Tools : Check for overfitting using Rfree and enforce Hirshfeld rigid-bond restraints to improve thermal parameter accuracy .

Q. What experimental design principles are recommended for establishing structure-activity relationships (SAR) in anti-inflammatory assays?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents at the benzyl (C6) and phenylacetamide (N-phenyl) positions to assess electronic/steric effects.
  • Biological Testing : Use a formalin-induced rat paw edema model; administer compounds orally (10–50 mg/kg) and measure exudate volume reduction over 24 hours.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs; correlate logP values with bioavailability .

Q. How should researchers design a study to evaluate the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate the compound (1–10 µM) with NADPH-fortified rat/human liver microsomes at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, and 60 minutes; quench with ice-cold acetonitrile.
  • Analysis : Quantify parent compound degradation via LC-MS/MS; calculate half-life (t1/2) using non-compartmental analysis.
  • Controls : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks .

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